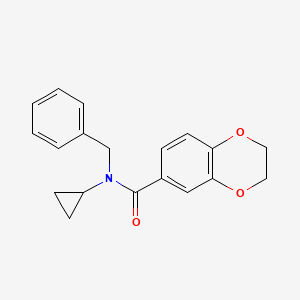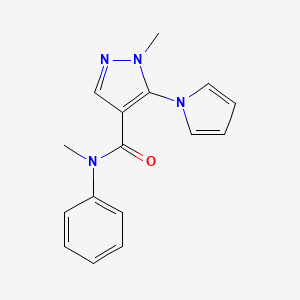![molecular formula C17H26N2O3S B7497805 N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide, commonly known as AZ-1, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. AZ-1 is a sulfonamide-based compound that has a unique molecular structure, making it an attractive target for research and development.
作用機序
The mechanism of action of AZ-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in various biological processes. For example, AZ-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, AZ-1 has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
AZ-1 has been shown to have a range of biochemical and physiological effects in various studies. For example, AZ-1 has been shown to induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. Additionally, AZ-1 has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of AZ-1 is its unique molecular structure, which makes it an attractive target for research and development. Additionally, AZ-1 has been shown to have a range of potential applications in various fields, making it a versatile compound. However, one limitation of AZ-1 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Additionally, further studies are needed to fully understand the toxicity profile of AZ-1 and its potential side effects.
将来の方向性
There are several potential future directions for research on AZ-1. One area of interest is the development of novel drugs based on the structure of AZ-1, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of AZ-1 and its effects on different biological systems. Finally, there is potential for the development of new materials and sensors based on the unique properties of AZ-1. Overall, AZ-1 is a promising compound with a range of potential applications in various fields.
合成法
The synthesis of AZ-1 involves the reaction of 2-oxoethylazepane with 3,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields AZ-1 as a white solid, which can be purified by recrystallization or column chromatography. This synthesis method has been optimized to yield high purity and high yield of AZ-1.
科学的研究の応用
AZ-1 has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. AZ-1 has been shown to have anticancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug discovery. Additionally, AZ-1 has been studied for its potential use as a catalyst in organic synthesis and as a material for the development of sensors and other electronic devices.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-8-9-16(12-15(14)2)23(21,22)18(3)13-17(20)19-10-6-4-5-7-11-19/h8-9,12H,4-7,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESXIGWUIOULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)

![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)